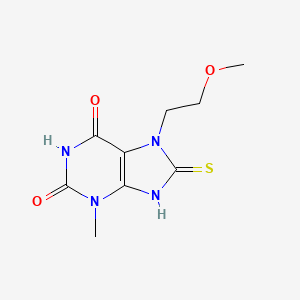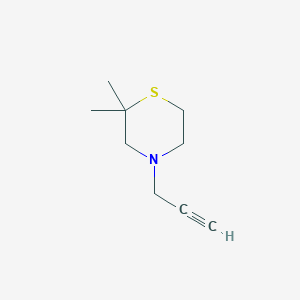![molecular formula C17H23N5O4 B2941482 Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)propanoate CAS No. 878412-23-8](/img/structure/B2941482.png)
Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)propanoate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of purine derivatives, which are essential components of nucleic acids and play a crucial role in various biological processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)propanoate typically involves multiple steps, starting with the formation of the purine core. The process may include:
Condensation Reactions: These reactions involve combining smaller molecules to form the purine ring system.
Oxidation and Reduction: Adjusting the oxidation state of certain atoms within the molecule to achieve the desired structure.
Esterification: Converting the carboxylic acid group into its methyl ester form.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons, often resulting in the formation of new functional groups.
Reduction: Reduction reactions involve the gain of electrons, leading to the reduction of specific functional groups within the molecule.
Substitution: Substitution reactions occur when one functional group in the compound is replaced by another, often involving nucleophilic or electrophilic substitution mechanisms.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used as reducing agents.
Substitution Reagents: Various nucleophiles and electrophiles are employed depending on the specific substitution reaction.
Major Products Formed:
Oxidation Products: Oxidation reactions can yield compounds such as aldehydes, ketones, and carboxylic acids.
Reduction Products: Reduction reactions can produce alcohols and amines.
Substitution Products: Substitution reactions can result in the formation of different derivatives with altered functional groups.
科学研究应用
Chemistry: This compound is used in the study of purine chemistry and the development of new synthetic methodologies. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)propanoate is utilized to investigate the role of purine derivatives in cellular processes and their interactions with biological macromolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs targeting purine-related pathways. It may be used as a precursor for the synthesis of pharmaceuticals.
Industry: In the chemical industry, this compound is employed in the production of various fine chemicals and intermediates used in the manufacturing of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism by which Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)propanoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetate
Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)butanoate
Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)pentanoate
Uniqueness: Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)propanoate stands out due to its specific structural features, such as the presence of the propyl group and the particular arrangement of methyl and dioxo groups
属性
IUPAC Name |
methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O4/c1-7-8-20-9(2)10(3)21-12-13(18-16(20)21)19(5)17(25)22(14(12)23)11(4)15(24)26-6/h11H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHAZSVBIFDWMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)C(C)C(=O)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
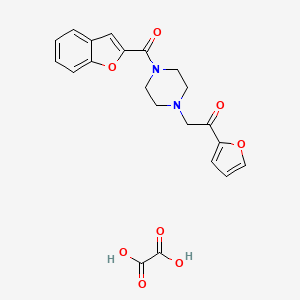
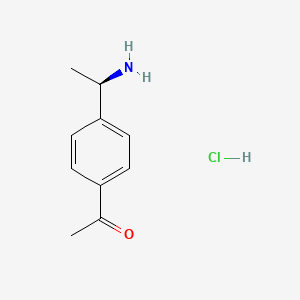
![N-butyl-N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2941402.png)
![(3-Chlorophenyl)-[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2941403.png)
![2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2941405.png)
![1-[4-(Trifluoromethyl)phenyl]azetidin-2-one](/img/structure/B2941407.png)
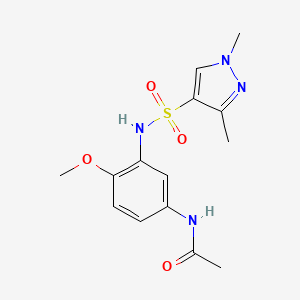
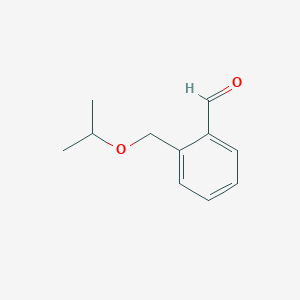

![N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2941415.png)

![2-(4-Fluorophenyl)-4-methyl-N-[1-(2-methylphenyl)ethyl]-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2941417.png)
